molecular formula C10H13N5O2S B11715839 [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea

Cat. No.: B11715839
M. Wt: 267.31 g/mol
InChI Key: CDTMSGWWJJZFEV-SDQBBNPISA-N
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Description

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea is a chemical compound with the molecular formula C10H14N4S It is known for its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a thiourea moiety

Properties

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

[(Z)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea

InChI

InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6-

InChI Key

CDTMSGWWJJZFEV-SDQBBNPISA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N\NC(=S)N)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol. The product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

Antitumor Activity

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea has shown promising results as a potent inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells.

  • Case Study : In vitro studies demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. Further research is needed to elucidate its mechanism of action and optimize its efficacy in vivo .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viral pathogens by interfering with their replication processes.

  • Case Study : A study highlighted its effectiveness against the influenza virus, where it inhibited viral replication in cultured cells. This suggests potential for development as an antiviral therapeutic agent .

Antimalarial Effects

The compound has also been evaluated for its antimalarial properties, showing efficacy against Plasmodium species.

  • Case Study : Experimental results indicated that [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea could inhibit the growth of Plasmodium falciparum in vitro, marking it as a candidate for further exploration in malaria treatment .

Pesticidal Activity

The compound's ability to inhibit certain enzymes makes it a candidate for use as a pesticide.

  • Case Study : Field trials demonstrated that formulations containing [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea effectively reduced pest populations without significant toxicity to beneficial insects .

Dye and Pigment Development

The structural properties of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea allow it to be utilized in the synthesis of dyes and pigments.

  • Case Study : Research into its application as a dye revealed that it can produce vibrant colors suitable for textiles and other materials. Its stability under light exposure enhances its potential for commercial use .

Safety and Toxicity

Toxicity studies reveal that [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea exhibits relatively low toxicity levels.

  • Findings : The median lethal dose (LD50) in rats is greater than 5 g/kg, indicating a favorable safety profile for laboratory handling. However, safety precautions are recommended due to potential irritant properties .

Future Directions and Limitations

  • Synthetic Method Improvements : Developing more efficient synthetic pathways for the compound to enhance yield and reduce costs.
  • Solubility Enhancements : Researching methods to improve solubility in various solvents for better applicability in formulations.
  • Mechanism Elucidation : Further studies to clarify the mechanisms behind its biological activities.
  • Formulation Development : Creating new formulations or delivery systems to maximize therapeutic efficacy.
  • Expanded Testing : Investigating broader applications in other diseases and agricultural pests.

Mechanism of Action

The mechanism of action of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)benzaldehyde thiosemicarbazone
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
  • ethyl 4-(dimethylamino)-3-[(E)-[(dimethylamino)methylidene]amino]thieno[2,3-b]pyridine-2-carboxylate

Uniqueness

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea stands out due to its combination of a nitrophenyl group and a thiourea moiety, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activity of this compound, drawing on various research findings.

Synthesis and Structural Characterization

The compound can be synthesized through a reaction involving 3-nitrobenzaldehyde, dimethylamine, and thiourea. The synthesis typically involves heating the reactants under reflux conditions followed by purification processes such as recrystallization. The molecular formula is C20H21N5O3C_{20}H_{21}N_{5}O_{3} with a molecular weight of 379.42 g/mol .

Crystallographic Data:

  • Crystal System: Orthorhombic
  • Space Group: P212121
  • Unit Cell Dimensions:
    • a=9.5079(19) a=9.5079(19)\,\text{ }
    • b=18.423(4) b=18.423(4)\,\text{ }
    • c=19.018(4) c=19.018(4)\,\text{ }
  • Volume: V=3331.4(12) 3V=3331.4(12)\,\text{ }^3
  • Z = 8 (number of formula units per unit cell) .

Antimicrobial Activity

Research indicates that compounds similar to [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These compounds were evaluated using disc diffusion methods, demonstrating notable antibacterial activity .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea have been assessed against several cancer cell lines:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

Results indicated moderate to significant anticancer activity, suggesting that this compound may inhibit cancer cell proliferation through various mechanisms, possibly involving apoptosis induction or cell cycle arrest .

Antioxidant Activity

Studies have also explored the antioxidant properties of this compound. It has been suggested that the presence of the nitro group may enhance its ability to scavenge free radicals, which contributes to its potential therapeutic applications in oxidative stress-related diseases .

Data Summary Table

PropertyValue/Description
Molecular FormulaC20H21N5O3
Molecular Weight379.42 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
CytotoxicityModerate activity against MCF-7, MDA-MB-231
Antioxidant ActivityPotential free radical scavenger

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that derivatives of thiourea with similar structures showed significant inhibition zones against standard bacterial strains, indicating their potential as new antimicrobial agents.
  • Cytotoxic Screening : In vitro assays revealed that certain analogs exhibited IC50 values in the micromolar range against breast cancer cell lines, highlighting their potential for further development as anticancer drugs.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea and related derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between aryl isothiocyanates and amines or hydrazines. For example, 3-nitrophenyl isothiocyanate can react with amines under basic conditions to form thiourea derivatives via nucleophilic addition . A two-step approach may include (1) forming a Schiff base intermediate using aldehydes and thiourea, followed by (2) esterification or functionalization of the thiourea moiety, as demonstrated in the synthesis of thiourea Schiff base esters . Solvent choice (e.g., ethanol or DMAc) and catalysts like DMAP are critical for optimizing yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies thiourea C=S stretching (∼1200–1250 cm⁻¹) and Schiff base C=N vibrations (∼1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent effects (e.g., dimethylamino and nitro groups alter aromatic proton shifts) .
  • X-ray crystallography : Resolves E/Z isomerism and hydrogen-bonding networks, as seen in structurally similar thiourea derivatives .
  • CHN analysis : Validates elemental composition, particularly for nitro-containing aromatic systems .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological or antioxidant activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Use kinetic studies (e.g., IC₅₀ determination) with target enzymes like tyrosinase or acetylcholinesterase, comparing activity against substituent variations (e.g., nitro vs. dimethylamino groups) .
  • Antioxidant assays : Employ DPPH radical scavenging or FRAP tests to assess electron-donating capacity, correlating results with Hammett parameters of substituents .
  • Cell-based studies : Test cytotoxicity in vitro (e.g., MTT assay) while controlling for solubility using DMSO/PBS mixtures .

Q. What computational methods are recommended to analyze electronic structure and reactive sites?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Simulate ligand-protein interactions (e.g., with cytochrome P450) using AutoDock Vina, focusing on hydrogen bonds and π-π stacking .
  • MD simulations : Assess stability of thiourea-protein complexes over 100-ns trajectories to validate docking results .

Q. How should researchers address contradictions between experimental and computational data?

  • Methodological Answer :

  • Cross-validate spectroscopy with X-ray data : For instance, if NMR suggests a planar structure but DFT predicts non-planarity, use crystallography to resolve discrepancies .
  • Re-examine solvent effects : Computational models often assume vacuum or implicit solvent; explicit solvent MD simulations may reconcile reactivity mismatches .
  • Benchmark computational methods : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify the most accurate approach for nitroaromatic systems .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer :

  • Systematic substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing dimethylamino with morpholine or varying nitro positions) and compare bioactivity .
  • QSAR modeling : Use MLR or PLS regression to correlate electronic descriptors (e.g., σ⁺ values) with activity data .
  • Crystallographic SAR : Analyze hydrogen-bonding motifs (e.g., N–H···S interactions) across derivatives to link supramolecular packing with solubility .

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